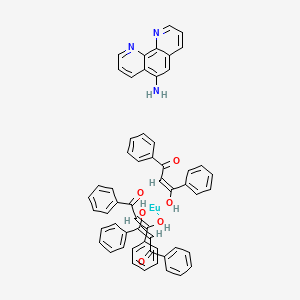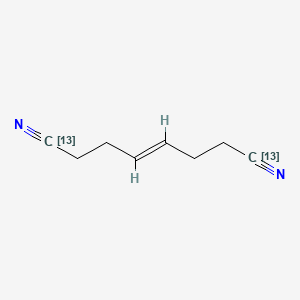
(4E)-Octenedinitrile-1,8-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-Octenedinitrile-1,8-13C2 is a specialized organic compound characterized by the presence of two nitrile groups at the terminal positions of an octene chain, with a double bond in the E-configuration at the fourth carbon. The compound is isotopically labeled with carbon-13 at the first and eighth positions, making it valuable for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-Octenedinitrile-1,8-13C2 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1-octene and isotopically labeled carbon-13 cyanide sources.
Formation of the Double Bond: The E-configuration double bond is introduced through a selective catalytic hydrogenation process.
Introduction of Nitrile Groups: The nitrile groups are introduced via a nucleophilic substitution reaction using a suitable cyanide source under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are typically used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4E)-Octenedinitrile-1,8-13C2 has several applications in scientific research:
Chemistry: Used as a probe in NMR spectroscopy due to its isotopic labeling, aiding in the study of molecular structures and dynamics.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and metabolic studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (4E)-Octenedinitrile-1,8-13C2 involves its interaction with various molecular targets through its nitrile groups. These interactions can lead to the formation of covalent bonds or coordination complexes, influencing the compound’s reactivity and stability. The pathways involved may include nucleophilic addition or substitution reactions, depending on the specific conditions and reagents used.
相似化合物的比较
(4E)-Octenedinitrile: The non-isotopically labeled version of the compound.
(4Z)-Octenedinitrile: The Z-configuration isomer of the compound.
1,8-Octanedinitrile: A saturated version without the double bond.
Uniqueness: (4E)-Octenedinitrile-1,8-13C2 is unique due to its isotopic labeling, which makes it particularly valuable for NMR studies. The E-configuration of the double bond also imparts distinct chemical properties compared to its Z-configuration isomer.
属性
分子式 |
C8H10N2 |
|---|---|
分子量 |
136.16 g/mol |
IUPAC 名称 |
(E)-(1,8-13C2)oct-4-enedinitrile |
InChI |
InChI=1S/C8H10N2/c9-7-5-3-1-2-4-6-8-10/h1-2H,3-6H2/b2-1+/i7+1,8+1 |
InChI 键 |
IEJCIJGHMBBDMU-QDZBZLPOSA-N |
手性 SMILES |
C(C[13C]#N)/C=C/CC[13C]#N |
规范 SMILES |
C(CC#N)C=CCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


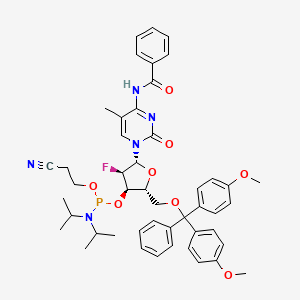

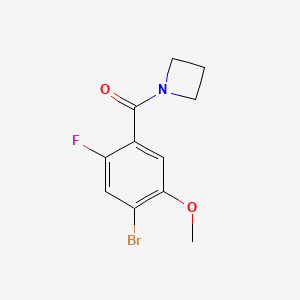
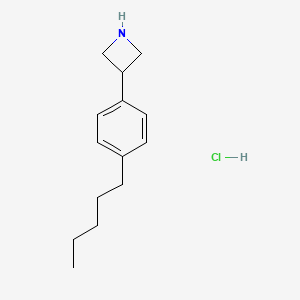
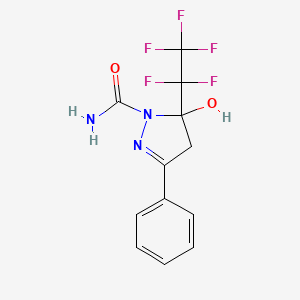

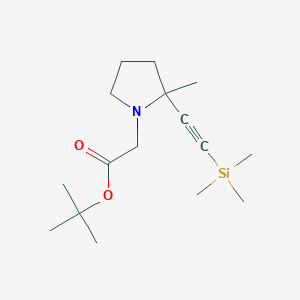

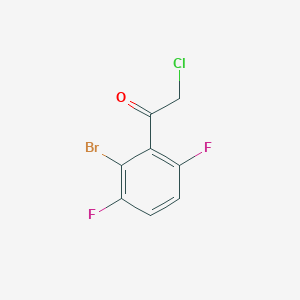
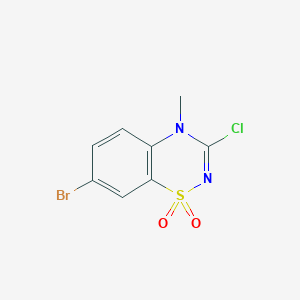
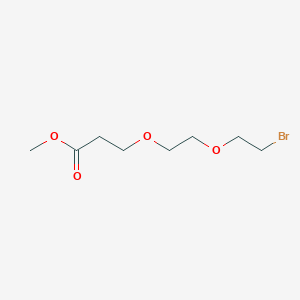
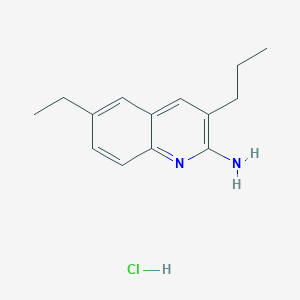
![3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide](/img/structure/B15339582.png)
